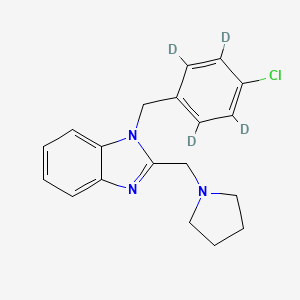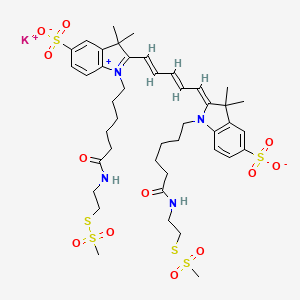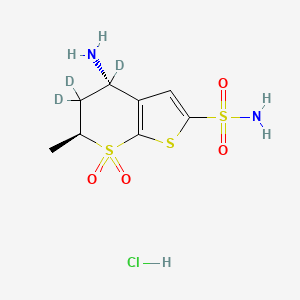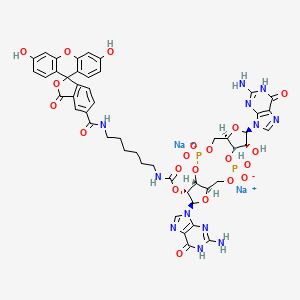
Clemizole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clemizole-d4 is a deuterium-labeled derivative of Clemizole, a compound known for its role as an H1 histamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Clemizole due to the presence of deuterium, which provides a distinct mass spectrometric signature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clemizole-d4 involves the incorporation of deuterium into the Clemizole molecule. The standard starting material for many benzimidazoles, including Clemizole, consists of phenylenediamine or its derivatives. The synthetic route typically involves the following steps :
Formation of Chloromethyl Amide: Reaction of phenylenediamine with chloroacetic acid to form chloromethyl amide.
Imide Formation: The remaining free amino group reacts to form 2-chloromethyl benzimidazole.
Alkylation: Displacement of halogen with pyrrolidine to form the alkylation product.
Deuterium Incorporation: The proton on the fused imidazole nitrogen is replaced with deuterium using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of deuterated solvents and reagents is critical in achieving the desired isotopic labeling .
化学反应分析
Types of Reactions
Clemizole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
科学研究应用
Clemizole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Clemizole.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
作用机制
Clemizole-d4 exerts its effects primarily through its interaction with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic responses. Additionally, this compound inhibits the NS4B RNA binding of the hepatitis C virus, preventing its replication . The compound also modulates TRPC5 channels, which are involved in various cellular processes, including calcium signaling .
相似化合物的比较
Similar Compounds
Clemizole: The non-deuterated form of Clemizole-d4, used for similar research purposes.
Chlormidazole: Another benzimidazole derivative with antihistaminic properties.
Uniqueness
This compound is unique due to the presence of deuterium, which provides a distinct mass spectrometric signature, making it an invaluable tool in pharmacokinetic studies. The deuterium labeling also enhances the stability of the compound, making it more resistant to metabolic degradation .
属性
分子式 |
C19H20ClN3 |
|---|---|
分子量 |
329.9 g/mol |
IUPAC 名称 |
1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D |
InChI 键 |
CJXAEXPPLWQRFR-ULDPCNCHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)



![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)

